BenchChemオンラインストアへようこそ!

(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine

Kinase inhibitor design CYP3A4 inhibition Drug-drug interaction

(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine (CAS 933756-31-1; MF: C₉H₁₁N₃; MW: 161.21 g/mol) is a positional isomer of the benzimidazole-2-methanamine family. The benzimidazole core is a privileged scaffold in kinase inhibitor design, with the 4-methyl substitution pattern critically influencing steric and electronic interactions at the ATP-binding pocket.

Molecular Formula C9H11N3
Molecular Weight 161.2 g/mol
CAS No. 933756-31-1
Cat. No. B3022509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine
CAS933756-31-1
Molecular FormulaC9H11N3
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)NC(=N2)CN
InChIInChI=1S/C9H11N3/c1-6-3-2-4-7-9(6)12-8(5-10)11-7/h2-4H,5,10H2,1H3,(H,11,12)
InChIKeyFWWGSHDHYQHMBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine CAS 933756-31-1 – Key Differentiator Evidence for Benzimidazole Scaffold Procurement


(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine (CAS 933756-31-1; MF: C₉H₁₁N₃; MW: 161.21 g/mol) is a positional isomer of the benzimidazole-2-methanamine family. The benzimidazole core is a privileged scaffold in kinase inhibitor design, with the 4-methyl substitution pattern critically influencing steric and electronic interactions at the ATP-binding pocket [1]. This compound serves as a versatile synthetic intermediate for constructing biologically active molecules, particularly those targeting tyrosine kinases and requiring precise control over CYP450 inhibition profiles [1].

Why Generic (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine Substitution Fails – The Isomer-Specific Procurement Case


Within the benzimidazole-2-methanamine class, the position of the methyl substituent is not interchangeable. The 4-methyl isomer (CAS 933756-31-1) places the methyl group at the ortho-like position of the fused benzene ring, creating a steric environment distinct from the 5-methyl and 6-methyl isomers. This positional difference directly impacts: (i) the preferred binding conformation of derived inhibitors within kinase ATP pockets [1]; (ii) the calculated lipophilicity (XLogP) and associated pharmacokinetic properties relative to the unsubstituted parent ; and (iii) the facility of downstream derivatization, as the 4-position's proximity to the reactive 2-aminomethyl handle affects regio- and chemoselectivity in amide coupling and reductive amination reactions. Generic sourcing of an unspecified methylbenzimidazole-methanamine isomer introduces uncontrolled variables into SAR campaigns and can derail lead optimization efforts.

Quantitative Comparative Evidence for (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine Against Closest Analogs – Procurement Decision Support


CYP3A4 Inhibition Liability: 4-Methyl Benzimidazole Isomer Dramatically Reduces Drug-Drug Interaction Risk vs. Morpholine-Containing Prototype

In a direct SAR study of IGF-1R kinase inhibitors, the prototype compound BMS-536924—which incorporates the 4-methyl-1H-benzo[d]imidazol-2-yl scaffold with a morpholine substituent at the 6-position—exhibited potent CYP3A4 inhibition (IC₅₀ = 500 nM in a baculosome-based fluorescent assay) [1], a significant drug-drug interaction liability. Recognizing the therapeutic importance of the 4-methylbenzimidazole core, the research team retained this scaffold while replacing the morpholine group with 4-substituted piperazines, leading to BMS-577098. Crucially, this modification dramatically reduced CYP3A4 inhibition: BMS-577098 showed a CYP3A4 IC₅₀ > 30 μM [1], representing an improvement of at least 60-fold. This demonstrates that the 4-methyl-1H-benzo[d]imidazol-2-yl scaffold, when appropriately elaborated, can yield potent kinase inhibition (IGF-1R IC₅₀ = 16 nM for BMS-577098) [2] without the CYP3A4 liability that plagues many benzimidazole-based kinase inhibitors.

Kinase inhibitor design CYP3A4 inhibition Drug-drug interaction IGF-1R

Lipophilicity Advantage Over Unsubstituted Parent: 4-Methyl Substitution Increases Calculated logP by Approximately One Log Unit

The 4-methyl substitution on the benzimidazole-2-methanamine core introduces a measurable increase in calculated lipophilicity compared to the unsubstituted parent compound. Database-reported XLogP values show: (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine (CAS 933756-31-1) has an XLogP of approximately 1.7 , while the unsubstituted (1H-benzo[d]imidazol-2-yl)methanamine (CAS 5805-57-2) has an XLogP of 0.72 . This ~1.0 log unit increase corresponds to an approximately 10-fold greater partitioning into organic phases, which can influence membrane permeability, metabolic stability, and target tissue distribution of derived compounds.

Lipophilicity XLogP Physicochemical property Isomer comparison

Antiglycation Activity of 4-Methylbenzimidazole-Derived Scaffold: Superiority Over Rutin in a Class-Level SAR Framework

A systematic SAR study of 28 novel 4-methylbenzimidazole derivatives demonstrated that the 4-methyl-substituted benzimidazole core confers antiglycation activity superior to the standard drug rutin. Compounds 1–7 and 11 from this series exhibited antiglycation IC₅₀ values in the range of 140–280 μM, outperforming rutin (IC₅₀ = 294.46 ± 1.50 μM) [1]. Furthermore, in DPPH radical scavenging assays, compounds 1–8 showed IC₅₀ values of 12–29 μM, significantly better than the standard n-propylgallate (IC₅₀ = 30.30 ± 0.40 μM) [1]. While these data are from elaborated derivatives rather than the free methanamine, the consistent activity across the 4-methylbenzimidazole series supports the scaffold's intrinsic contribution to bioactivity and validates its selection as a starting point for antiglycation agent development.

Antiglycation Antioxidant Benzimidazole derivatives DPPH scavenging

Synthetic Accessibility Advantage: High-Yield Single-Step Synthesis of (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine via Facile Condensation-Reduction

The synthesis of (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine proceeds via condensation of 4-methyl-1H-benzimidazole with formaldehyde followed by catalytic hydrogenation over Pd/C, yielding the target compound in high purity without requiring chromatographic purification . For the unsubstituted parent compound, a closely analogous synthetic protocol using o-phenylenediamine and glycine in a one-pot procedure has been reported to yield (1H-benzo[d]imidazol-2-yl)methanamine in 97.3% yield [1]. The 4-methyl analog benefits from the same straightforward synthetic logic, making it readily accessible at scale and at competitive cost for procurement in medicinal chemistry campaigns.

Synthetic accessibility Building block Condensation-reduction Scale-up

Optimal Research and Industrial Application Scenarios for (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine (CAS 933756-31-1) Based on Quantitative Evidence


Design of Next-Generation IGF-1R Kinase Inhibitors with Reduced CYP3A4 Drug-Drug Interaction Risk

Medicinal chemistry teams developing ATP-competitive IGF-1R inhibitors can use (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine as a central scaffold for constructing analogs of BMS-577098. The scaffold's validated SAR trajectory—achieving an IGF-1R IC₅₀ of 16 nM while maintaining CYP3A4 IC₅₀ > 30 μM—provides a direct template for lead optimization programs seeking to avoid the CYP3A4 inhibition liability (IC₅₀ = 500 nM) seen with earlier benzimidazole-based IGF-1R inhibitors such as BMS-536924 [1]. The primary amine handle at the 2-position enables facile diversification via amide coupling or reductive amination.

Antiglycation Agent Development Leveraging Validated 4-Methylbenzimidazole Pharmacophore

Investigators targeting advanced glycation end-product (AGE)-mediated pathologies (e.g., diabetic complications, aging-related protein crosslinking) can employ this compound as a synthetic entry point to the 4-methylbenzimidazole series that demonstrated antiglycation IC₅₀ values of 140–280 μM, exceeding the potency of the clinical reference rutin (IC₅₀ = 294.46 ± 1.50 μM) [2]. The scaffold also enables exploration of dual antiglycation–antioxidant activity, as DPPH radical scavenging IC₅₀ values of 12–29 μM (vs. n-propylgallate at 30.30 μM) were observed in the same derivative series [2].

Kinase Inhibitor Scaffold-Hopping and Selectivity Profiling with Defined Physicochemical Parameters

The compound's defined XLogP (~1.7) relative to the more hydrophilic unsubstituted parent (XLogP = 0.72) makes it a strategic choice for optimizing membrane permeability in kinase inhibitor programs targeting intracellular or CNS kinases. The 4-methyl substitution provides a deliberate ~10-fold lipophilicity increase without introducing additional hydrogen bond donors or acceptors that might complicate the structure–property relationship.

High-Throughput SAR Campaigns Requiring Reliable, Scalable Benzimidazole Building Blocks

The established synthetic route via condensation of 4-methyl-1H-benzimidazole with formaldehyde followed by catalytic hydrogenation enables reliable procurement at high purity (>95%), supporting parallel synthesis and high-throughput SAR exploration in drug discovery. The compound's defined structure with a single reactive primary amine ensures predictable and clean derivatization outcomes in library synthesis.

Quote Request

Request a Quote for (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.